
Sitagliptin phosphate
Descripción general
Descripción
Sitagliptin phosphate, also known as Sitagliptin, is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used in conjunction with diet and exercise to improve glycemic control in patients with type 2 diabetes mellitus . It helps to control blood sugar levels by increasing substances in the body that make the pancreas release more insulin .
Synthesis Analysis
Two effective processes have been developed for the preparation of sitagliptin phosphate. The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates .Molecular Structure Analysis
The crystal structure of sitagliptin dihydrogen phosphate monohydrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . The ammonium group of the sitagliptin cation, the phosphate anion, and the water molecule form a network of strong hydrogen bonds .Chemical Reactions Analysis
During the stability tests of Sitagliptin phosphate solution, all pH values remained constant. Furthermore, after 4 weeks of storage under both conditions, the Sitagliptin phosphate concentration was close to 100% .Physical And Chemical Properties Analysis
Sitagliptin phosphate has a molecular formula of C16H20F6N5O6P and a molecular weight of 523.32 . It is recommended to be stored at 4°C, sealed storage, away from moisture .Aplicaciones Científicas De Investigación
Pharmacological Aspects
- Mechanism of Action : Sitagliptin phosphate enhances insulin release and decreases glucagon secretion from pancreatic alpha-cells by inhibiting DPP-4. This action results in increased postprandial levels of active glucagon-like peptide-1 (GLP-1) (Zerilli & Pyon, 2007).
- Pharmacokinetics and Pharmacodynamics : It has high oral bioavailability (87%), minimal hepatic metabolism, and is primarily excreted unchanged in the urine (Zerilli & Pyon, 2007).
Solid-State Characterization
- Crystalline Forms : Different crystalline forms of sitagliptin, including sitagliptin phosphate monohydrate, anhydrous, and base form, have been characterized. These forms differ in melting points, solubility, stability, and are crucial for the development of pharmaceutical dosage forms (Stofella et al., 2019).
Dissolution Method Development
- Dissolution Testing : A study developed and validated conditions for the dissolution test of sitagliptin phosphate coated tablets, improving medium sensitivity and aiding in quality control (Dall et al., 2014).
Synthesis Methods
- Efficient Synthesis : Research has focused on developing efficient, environmentally friendly synthesis methods for sitagliptin, reducing waste and improving yield (Hansen et al., 2009).
Process Impurities and Degradants
- Analytical Methods for Impurities : Analytical methods have been developed to determine impurities in sitagliptin phosphate, essential for ensuring the quality and safety of the drug (Vuyyuru et al., 2017).
Biopharmaceutics Classification System (BCS) Application
- BCS-Based Biowaiver : Sitagliptin has been classified as a BCS Class 1 drug, allowing for BCS-based biowaivers for solid immediate-release oral drug products containing sitagliptin phosphate monohydrate (Charoo et al., 2021).
Spectrophotometric Method Development
- UV Spectrophotometric Method : A UV spectrophotometric method has been developed for the estimation of sitagliptin phosphate in tablet formulation, providing a simple, rapid, and accurate way for routine analysis (Patil et al., 2010).
Stereocontrolled Synthesis
- Stereocontrolled Synthesis : Research has also been conducted on the stereocontrolled synthesis of sitagliptin phosphate, highlighting the importance of chiral synthesis in pharmaceutical production (Subbaiah & Haq, 2014).
Transdermal Patches Development
- Transdermal Patch Formulation : Transdermal patches of sitagliptin phosphate have been developed, offering an alternative route of administration that bypasses hepatic first-pass metabolism (Shukla et al., 2019).
Enantiometric Separation
- Chiral Liquid Chromatographic Method : A chiral liquid chromatographic method was developed for the enantiometric separation of sitagliptin in a fixed dose combination formula of sitagliptin and metformin (Jaishetty et al., 2019).
Anti-inflammatory Action
- Anti-inflammatory Effects : Sitagliptin has shown potential anti-inflammatory effects, which could contribute to the inhibition of atherosclerosis and be beneficial in inflammatory diseases (Makdissi et al., 2012).
Mecanismo De Acción
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Sitagliptin phosphate . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Sitagliptin is used to treat type 2 diabetes and is generally taken once a day. It can be taken at any time, for example, in the morning or in the evening, but it is recommended to take it at the same time every day . It is also recommended to store Sitagliptin at room temperature away from moisture, heat, and light .
Propiedades
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.H3O4P/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H3,1,2,3,4)/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYVLUXQXSJJN-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215789 | |
| Record name | Sitagliptin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sitagliptin phosphate | |
CAS RN |
654671-78-0 | |
| Record name | Sitagliptin phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654671-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sitagliptin phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0654671780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sitagliptin phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one hydrogenphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITAGLIPTIN PHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/494P4635I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




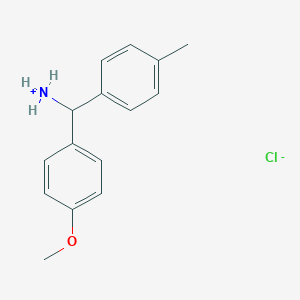

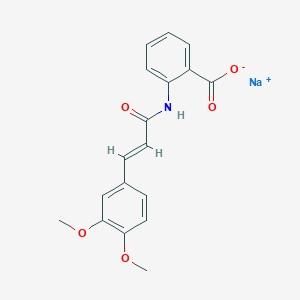
![(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B7852859.png)
![1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride](/img/structure/B7852865.png)

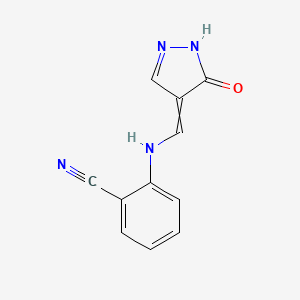


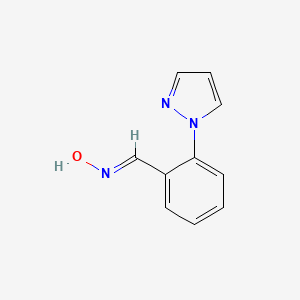
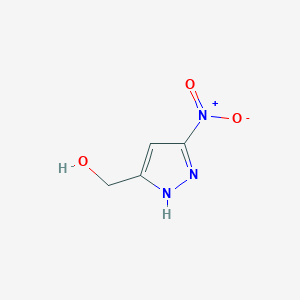
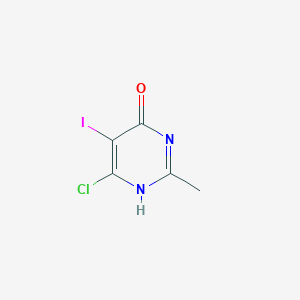
![(1R,5S)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B7852947.png)